Cas no 1805966-30-6 (5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde is a multifunctional heterocyclic compound featuring an aminomethyl group, an iodo substituent, and a trifluoromethoxy moiety on a pyridine core. The presence of these functional groups enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group offers reactivity for further derivatization, while the iodine atom enables cross-coupling reactions, such as Suzuki or Sonogashira couplings. The trifluoromethoxy group contributes to metabolic stability and lipophilicity, making it valuable in drug discovery. This compound is particularly useful for constructing complex molecules due to its well-defined reactivity and compatibility with diverse synthetic methodologies.
5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde structure
1805966-30-6 structure
商品名:5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS番号:1805966-30-6
MF:C8H6F3IN2O2
メガワット:346.045124530792
CID:4837831

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H6F3IN2O2/c9-8(10,11)16-7-6(12)5(3-15)4(1-13)2-14-7/h2-3H,1,13H2
    • InChIKey: FIXDARXKJUBZMH-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=CC(CN)=C1C=O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 65.2

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088709-1g
5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
1805966-30-6 97%
1g
$1,564.50 2022-04-01

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehydeに関する追加情報

Introduction to 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1805966-30-6)

5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde, with the CAS number 1805966-30-6, is a highly versatile and synthetically valuable intermediate in the field of pharmaceutical chemistry. This compound features a pyridine core adorned with multiple functional groups, including an aminomethyl side chain, an iodo substituent, a trifluoromethoxy group, and an aldehyde functionality at the 4-position. These structural elements make it a potent building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The presence of the aminomethyl group (–CH₂NH₂) provides a nucleophilic handle for further derivatization, enabling the formation of amides, ureas, or other heterocyclic structures. This property is particularly useful in medicinal chemistry, where such modifications can enhance binding affinity or metabolic stability. The iodo substituent at the 3-position serves as a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in drug discovery to introduce aryl or vinyl moieties. This allows for the rapid construction of diverse molecular libraries.

The trifluoromethoxy group (–OCH₂CF₃) is a well-known pharmacophore that imparts unique physicochemical properties to small molecules. Fluoro substitution often enhances lipophilicity, metabolic stability, and binding affinity to biological targets. In recent years, compounds containing trifluoromethoxy groups have been extensively studied for their potential in oncology, anti-inflammatory, and antiviral applications. The combination of these three functional groups in 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde makes it an exceptionally interesting scaffold for exploring new chemical space.

The aldehyde functionality (–CHO) at the 4-position of the pyridine ring is another key feature that facilitates further chemical transformations. Aldehydes are reactive intermediates that can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. These derivatives have been explored for their biological activity across various therapeutic areas, including anticancer and antimicrobial applications. The aldehyde group also allows for selective oxidation to form carboxylic acids, expanding its synthetic utility.

Recent advances in synthetic methodologies have highlighted the importance of such multifunctional intermediates like 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde. For instance, transition-metal-catalyzed cross-coupling reactions have enabled efficient diversification of this scaffold. A notable study published in *Organic Letters* demonstrated the use of this compound in constructing novel pyridine-based inhibitors targeting protein kinases involved in cancer progression. The authors leveraged the iodine atom for palladium-catalyzed coupling with various aryl halides and boronic acids, generating a series of analogs with improved pharmacokinetic profiles.

In another significant development, researchers have utilized the reactive aldehyde group to form Schiff bases with potential bioactivity against infectious diseases. A report in *Journal of Medicinal Chemistry* described the synthesis of several pyridine-based Schiff bases derived from 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde, which exhibited promising antiviral effects against RNA viruses. The trifluoromethoxy group was found to modulate interactions with viral proteases, enhancing inhibitory activity while maintaining good cell viability.

The versatility of this compound has also been exploited in fragment-based drug design (FBDD). Fragment screening campaigns often rely on small molecules with diverse functional groups to identify hit compounds that bind to biological targets. The combination of an amine handle for covalent modification and halogen atoms for cross-coupling reactions makes 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde an ideal candidate for generating libraries suitable for such approaches. Recent publications highlight its use in identifying inhibitors of bacterial enzymes by linking fragments through amide bond formation facilitated by its amine and aldehyde functionalities.

The impact of fluorinated pyridines on drug design cannot be overstated. The electron-withdrawing nature of fluorine atoms can influence electronic properties and binding interactions at biological targets. For example, studies have shown that trifluoromethoxy-substituted pyridines can enhance binding affinity to G protein-coupled receptors (GPCRs), which are crucial targets in drug development due to their role in signal transduction pathways involved in numerous diseases. The compound’s structural features make it a valuable tool for exploring this relationship further.

Synthetic strategies involving 5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde have also been refined to improve scalability and yield. Modern techniques such as flow chemistry have been employed to streamline multi-step syntheses involving this intermediate. A recent review article in *Chemical Reviews* discussed how flow reactors enable precise control over reaction conditions, reducing byproduct formation and improving reproducibility—a critical factor in pharmaceutical manufacturing.

The future prospects for this compound are promising, given its broad applicability across multiple therapeutic areas. Ongoing research aims to expand its utility by exploring novel reaction pathways and incorporating additional functional groups through sequential transformations. For instance, appending heterocycles or bioisosteres via its reactive handles could lead to next-generation drug candidates with enhanced properties such as oral bioavailability or target specificity.

In conclusion,5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1805966-30-6) represents a cornerstone intermediate in modern medicinal chemistry due to its rich structural features and synthetic flexibility. Its integration into research pipelines has yielded significant advancements in drug discovery, particularly in oncology and infectious disease treatments. As synthetic methodologies continue to evolve, this compound will undoubtedly remain a key player in the development of innovative therapeutics.

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